molecular formula C20H18ClN3OS B2757177 4-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 450343-90-5

4-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2757177
CAS No.: 450343-90-5
M. Wt: 383.89
InChI Key: CLHBBNAVBORQSE-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C20H18ClN3OS and its molecular weight is 383.89. The purity is usually 95%.
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Biological Activity

4-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Cyclization : The formation of the thieno[3,4-c]pyrazole core from appropriate precursors.
  • Chlorination : Introduction of the chloro group.
  • Coupling : Attachment to a benzamide derivative.

Common reagents include palladium catalysts and solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential in different therapeutic areas:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines by targeting specific signaling pathways involved in tumor growth. For instance, a study demonstrated its effectiveness against RET kinase activity, which is crucial for certain types of cancers .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses moderate antibacterial effects against various strains, potentially making it a candidate for further development in treating infections .

The proposed mechanism of action involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : It has been suggested that this compound can trigger programmed cell death in malignant cells.

Case Studies

Several case studies have explored the efficacy and safety profiles of this compound:

  • In Vitro Studies : A study using human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 values were reported at concentrations significantly lower than those required for conventional chemotherapeutics .
  • Animal Models : In vivo studies using mice models have shown promising results where the compound reduced tumor size significantly compared to control groups. The study also monitored for toxicity and found no significant adverse effects at therapeutic doses .

Research Findings and Data Tables

The following table summarizes key findings from recent research on the biological activity of this compound:

Study TypeFindingsReference
In VitroSignificant inhibition of cancer cell proliferation (IC50 values < 10 µM)
In VivoReduced tumor size in mice models without notable toxicity
AntimicrobialModerate antibacterial activity against various strains

Properties

IUPAC Name

4-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c1-12-4-3-5-18(13(12)2)24-19(16-10-26-11-17(16)23-24)22-20(25)14-6-8-15(21)9-7-14/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHBBNAVBORQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.